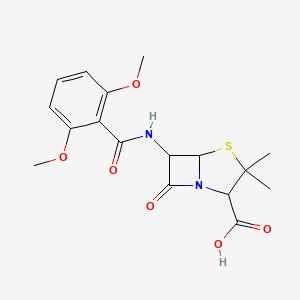

Methcillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It was discovered in 1960 and was primarily used to treat infections caused by certain gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . Methicillin is particularly notable for its resistance to penicillinase, an enzyme produced by bacteria that hydrolyzes the β-lactam ring of penicillin, rendering it ineffective .

Méthodes De Préparation

Methicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2,6-dimethoxybenzoyl chloride under basic conditions to form methicillin . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.

Analyse Des Réactions Chimiques

Methicillin undergoes several types of chemical reactions, including:

Hydrolysis: Methicillin can be hydrolyzed by β-lactamase enzymes, leading to the formation of inactive products.

Oxidation and Reduction: Methicillin is relatively stable under oxidative and reductive conditions, but extreme conditions can lead to degradation.

Substitution: Methicillin can undergo substitution reactions, particularly at the β-lactam ring, which can alter its antibacterial activity.

Common reagents used in these reactions include β-lactamase enzymes for hydrolysis and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions are typically inactive derivatives of methicillin.

Applications De Recherche Scientifique

Methicillin has been extensively used in scientific research, particularly in the study of antibiotic resistance. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has made methicillin a critical tool for understanding bacterial resistance mechanisms . In addition to its use in microbiology, methicillin has applications in:

Chemistry: Studying the stability and reactivity of β-lactam antibiotics.

Biology: Investigating the mechanisms of bacterial cell wall synthesis and the role of penicillin-binding proteins.

Medicine: Developing new antibiotics and treatment strategies for resistant bacterial infections.

Mécanisme D'action

Methicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.

Comparaison Avec Des Composés Similaires

Methicillin is part of a group of penicillinase-resistant β-lactam antibiotics. Similar compounds include:

Oxacillin: Similar to methicillin but has replaced it in clinical use due to better stability and efficacy.

Nafcillin: Another penicillinase-resistant antibiotic with a similar mechanism of action.

Cloxacillin: Known for its stability in the presence of penicillinase.

Dicloxacillin: Similar to cloxacillin but with improved oral bioavailability.

Flucloxacillin: Widely used in clinical settings for its resistance to β-lactamase.

Methicillin’s uniqueness lies in its historical significance as one of the first penicillinase-resistant antibiotics, paving the way for the development of other similar compounds.

Propriétés

IUPAC Name |

6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXTJLFIWVMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859047 |

Source

|

| Record name | 6-(2,6-Dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)

![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)

![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)

![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/structure/B12296036.png)

![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)

![4a,14b-Dihydro-4b1,5,10,15-tetraazanaphtho[1,2,3-gh]tetraphene-2,3,7,8,12,13-hexaol](/img/structure/B12296091.png)

![N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12296099.png)